molecular formula C6H8O2 B8107256 cis-3-Oxabicyclo[3.2.0]heptan-2-one

cis-3-Oxabicyclo[3.2.0]heptan-2-one

Cat. No.: B8107256
M. Wt: 112.13 g/mol
InChI Key: UJFCQYSTPCFCII-RFZPGFLSSA-N
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Description

cis-3-Oxabicyclo[3.2.0]heptan-2-one is a bicyclic organic compound that features an oxirane ring fused to a cyclopentanone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-Oxabicyclo[3.2.0]heptan-2-one typically involves the desymmetrization of a precursor molecule. One common method is the stereoselective synthesis via desymmetrization, which has been used to prepare the core structure of illicium sesquiterpenes . This process often involves the use of chiral catalysts to achieve the desired stereochemistry.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of stereoselective synthesis and desymmetrization can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

cis-3-Oxabicyclo[3.2.0]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the ketone group to an alcohol.

    Substitution: This can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction typically produces alcohols.

Scientific Research Applications

cis-3-Oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3-Oxabicyclo[3.2.0]heptan-2-one involves its reactivity due to the strained oxirane ring and the ketone group. These functional groups can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-3-Oxabicyclo[3.2.0]heptan-2-one is unique due to its combination of an oxirane ring and a ketone group, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for the synthesis of complex molecules and for various research applications.

Properties

IUPAC Name

(1R,5S)-3-oxabicyclo[3.2.0]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-6-5-2-1-4(5)3-8-6/h4-5H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFCQYSTPCFCII-RFZPGFLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@H]1COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Oxabicyclo[3.2.0]heptan-2-one
Reactant of Route 2
cis-3-Oxabicyclo[3.2.0]heptan-2-one
Reactant of Route 3
cis-3-Oxabicyclo[3.2.0]heptan-2-one
Reactant of Route 4
cis-3-Oxabicyclo[3.2.0]heptan-2-one
Reactant of Route 5
cis-3-Oxabicyclo[3.2.0]heptan-2-one
Reactant of Route 6
cis-3-Oxabicyclo[3.2.0]heptan-2-one

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